molecular formula C7H12N2O B8610294 (4-isopropyl-1H-imidazol-5-yl)methanol CAS No. 38603-80-4

(4-isopropyl-1H-imidazol-5-yl)methanol

Cat. No.: B8610294
CAS No.: 38603-80-4
M. Wt: 140.18 g/mol
InChI Key: IETWVRUKWUZOSV-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Scaffold in Contemporary Academic Research

The imidazole scaffold, a five-membered aromatic ring containing two nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. mdpi.comresearchgate.net Its prevalence in nature is exemplified by its presence in the essential amino acid histidine and the neurotransmitter histamine. biomedpharmajournal.orgnih.gov This natural occurrence has inspired extensive research, leading to the development of numerous synthetic imidazole-containing compounds with a wide array of therapeutic applications.

The structural features of the imidazole ring are key to its significance. It is an electron-rich heterocycle capable of participating in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, which allows it to bind effectively to a diverse range of biological targets like enzymes and receptors. mdpi.comresearchgate.netnih.gov This binding capability has led to the incorporation of the imidazole nucleus into a multitude of FDA-approved drugs. nih.gov The versatility of the imidazole ring also makes it a valuable building block in organic synthesis, with numerous methods developed for its construction and functionalization. mdpi.com

Table 1: Key Attributes of the Imidazole Scaffold

Attribute Description Significance in Research
Structure Five-membered aromatic ring with two nitrogen atoms (1,3-diazole). Provides stability and a platform for diverse functionalization.
Electronic Properties Electron-rich aromatic system. Facilitates binding to biological targets through various interactions. mdpi.comnih.gov
Basicity Can act as a base due to the lone pair of electrons on one nitrogen atom. numberanalytics.com Important for its role in biological systems and as a component in buffers. numberanalytics.com
Biological Presence Core component of natural molecules like histidine and histamine. biomedpharmajournal.org Serves as a template for the design of new bioactive compounds.
Pharmacological Activity Found in drugs with anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net A "privileged scaffold" in medicinal chemistry for drug discovery. nih.gov

| Synthetic Versatility | Can be synthesized and modified through various chemical reactions. mdpi.comresearchgate.net | Allows for the creation of large libraries of derivatives for screening. |

Contextualizing (4-isopropyl-1H-imidazol-5-yl)methanol as a Functionalized Imidazole Derivative

This compound is a specific example of a functionalized imidazole. Its structure consists of the core imidazole ring substituted at the 4-position with an isopropyl group and at the 5-position with a hydroxymethyl (-CH₂OH) group. These functional groups impart distinct characteristics to the molecule compared to the unsubstituted imidazole parent ring.

The Isopropyl Group: This bulky, non-polar alkyl group introduces steric hindrance and increases the lipophilicity of the molecule. In the context of drug design or materials science, such groups can influence how the molecule fits into a binding site or how it interacts with other molecules.

The Hydroxymethyl Group: The presence of a primary alcohol functional group provides a reactive handle for further synthetic transformations. It can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification or etherification. This makes this compound a useful synthetic intermediate or building block for the construction of more complex molecules. nih.gov

The arrangement of these substituents on the imidazole ring creates a specific regioisomer with a unique steric and electronic profile, distinguishing it from other isopropyl- and hydroxymethyl-substituted imidazoles.

Overview of Current Research Trajectories for this compound and its Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its structural analogues provide significant insight into its potential applications. The primary area of investigation for similarly functionalized imidazoles is in the synthesis of complex molecules, particularly as precursors for ligands in coordination chemistry and bioinorganic model complexes. nih.govresearchgate.net

For instance, a closely related analogue, (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, has been synthesized and characterized as a potential precursor for creating bulky chelating ligands. nih.govnih.gov The purpose of incorporating bulky groups like adamantyl or isopropyl is to provide steric shielding around a coordinated metal center, which can help in studying reactive intermediates and reaction pathways in biomimetic systems that mimic the active sites of metalloproteins. nih.govresearchgate.net

The hydroxymethyl group is crucial in this context, serving as the attachment point for further elaboration of the ligand structure. Based on these studies, it can be inferred that a key research trajectory for this compound would be its use as a synthon for developing novel ligands for metal complexes with tailored steric and electronic properties.

Furthermore, other isopropyl-imidazole derivatives have been investigated for different applications. For example, compounds like 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid are known for their herbicidal activity. researchgate.net This highlights the diverse potential applications of the isopropyl-imidazole scaffold, ranging from materials science to agriculture, depending on the other functional groups present on the ring.

Table 2: Research Areas for Functionalized Imidazole Analogues

Analogue/Derivative Type Functional Groups Research Area/Application
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol Adamantyl, Isopropyl, Methanol (B129727) Precursor for bulky chelating ligands in biomimetic chemistry. nih.govresearchgate.net
Imidazolyl-methanol derivatives Hydroxymethyl Synthetic intermediates for more complex molecules. nih.govchemicalbook.com
Isopropyl-imidazolinone derivatives Isopropyl, Methyl, Carboxylic Acid Herbicidal activity in agriculture. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38603-80-4

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(4-propan-2-yl-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C7H12N2O/c1-5(2)7-6(3-10)8-4-9-7/h4-5,10H,3H2,1-2H3,(H,8,9)

InChI Key

IETWVRUKWUZOSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NC=N1)CO

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Isopropyl 1h Imidazol 5 Yl Methanol

Foundational Synthetic Approaches for Imidazole (B134444) Ring Systems

The construction of the imidazole ring is a well-established field in organic chemistry, with several named reactions and modern catalytic methods providing access to a wide array of substituted derivatives. These foundational approaches form the basis from which more complex, targeted syntheses can be designed.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a quintessential example of an MCR used for creating imidazole rings. wikipedia.orghandwiki.orgdbpedia.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849). handwiki.orgijprajournal.com

The general mechanism proceeds in two conceptual stages: the initial condensation of the dicarbonyl compound with ammonia to form a diimine intermediate, which then condenses with the aldehyde to complete the imidazole ring. wikipedia.org The versatility of this method allows for the synthesis of tri- and tetra-substituted imidazoles by varying the dicarbonyl, aldehyde, and, in modified versions, by replacing ammonia with primary amines to install N-substituents. wikipedia.orgresearchgate.net While historically effective, the classical Debus-Radziszewski synthesis can suffer from low yields and side reactions. ijprajournal.com Modern adaptations often employ catalysts and optimized conditions to improve efficiency. ijprajournal.comresearchgate.net

Table 1: Examples of Catalysts and Conditions in Modified Debus-Radziszewski Reactions

CatalystReactantsSolvent/ConditionsKey AdvantagesReference(s)
Silicotungstic AcidBenzil, Aromatic Aldehydes, Ammonium (B1175870) Acetate (B1210297)Ethanol, RefluxHigh yields (up to 94%) with optimized catalyst concentration. ijprajournal.com
H-ZSM-22 ZeoliteBenzil, Aldehydes, Amines, Ammonium AcetateSolvent-freeEnvironmentally benign, short reaction times (15-30 min), high purity yields. indexcopernicus.com
Cupric Chloride (CuCl₂·2H₂O)1,2-dicarbonyl, Aldehyde, Ammonium AcetateMicrowave irradiation, Solvent-freeRapid, excellent yields, high purity, cost-effective catalyst. derpharmachemica.com
ZSM-11 ZeoliteBenzil, Aldehyde, Aniline, Ammonium AcetateSolvent-freeReusable catalyst, excellent yields, clean reaction profiles. nih.gov

Metal-Catalyzed Cyclization and Coupling Methodologies (e.g., Pd-catalyzed Suzuki cross-coupling)

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, including imidazoles. These methods can be used for both the construction of the imidazole ring and, more commonly, for the late-stage functionalization of a pre-formed imidazole core through C-H activation or cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In imidazole synthesis, these reactions can be used to introduce aryl, alkyl, or vinyl substituents with high precision. For instance, a bromo-substituted imidazole can be coupled with a boronic acid (Suzuki coupling) to introduce a desired substituent.

More recently, direct C-H functionalization has emerged as a highly atom-economical strategy. nih.gov This approach avoids the need to pre-functionalize the imidazole ring with a halide or other leaving group. Palladium catalysts can selectively activate specific C-H bonds on the imidazole ring, allowing for direct arylation, alkylation, or other modifications. nih.gov The regioselectivity of these reactions is a key challenge and is often controlled by the inherent reactivity of the imidazole C-H bonds (typically C2 > C5 > C4), the choice of catalyst, and the use of directing groups. nih.govsci-hub.se

For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved in a one-pot, four-component reaction of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate under catalytic conditions. indexcopernicus.comnih.govtandfonline.com Solvent-free and microwave-assisted one-pot reactions have also been developed, further enhancing the "green" credentials and efficiency of these protocols by reducing reaction times and energy consumption. derpharmachemica.comasianpubs.orgnih.gov The development of such streamlined procedures is a major focus in contemporary organic synthesis. asianpubs.org

Targeted Synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol

The synthesis of this compound requires a regiocontrolled strategy to ensure the correct placement of the isopropyl group at the C4 position and the methanol (B129727) (hydroxymethyl) group at the C5 position. This is typically achieved through a multi-step sequence involving careful selection of precursors and regioselective reactions.

A logical approach to the synthesis of the target molecule is to begin with a precursor that already contains the C4-isopropyl substituent, namely 4-isopropyl-1H-imidazole. The synthesis of this key intermediate can be accomplished through various foundational methods. For instance, a common route involves the reaction of an appropriate α-aminoketone or its precursor with a formamide (B127407) equivalent. nih.gov

Alternatively, one could employ a multi-component condensation strategy using isobutyraldehyde (B47883) (to provide the isopropyl group at what will become the C4 position), glyoxal, and ammonia. However, controlling the regiochemistry in such condensations can be challenging. Therefore, a stepwise approach starting from a simpler, commercially available isopropyl-containing building block is often more reliable.

With the 4-isopropyl-1H-imidazole core in hand, the primary challenge becomes the regioselective introduction of the hydroxymethyl group at the C5 position. Direct functionalization of the imidazole ring is a feasible strategy.

A well-documented reaction for this type of transformation is the hydroxymethylation of an alkyl-substituted imidazole using formaldehyde. google.com In a relevant reported synthesis, 4-methyl-imidazole was successfully converted to 4-methyl-5-hydroxymethyl-imidazole by heating with formaldehyde. google.com The presence of the alkyl group at the C4 position deactivates the adjacent C5 position slightly less than the C2 position, and under appropriate conditions, directs the electrophilic substitution (hydroxymethylation) to the C5 position. This precedent provides a strong basis for a plausible final step in the synthesis of this compound.

An alternative, though more complex, route involves starting with a precursor that can be converted into the desired functionality. For instance, a patent describes the synthesis of 4-halo-5-(hydroxymethyl)imidazole compounds starting from 4,5-bis(hydroxymethyl)imidazole derivatives. google.com One could theoretically adapt this by starting with 2-isopropyl-4,5-bis(hydroxymethyl)imidazole, followed by selective deoxygenation or conversion of one hydroxymethyl group, but this would likely be a less direct and lower-yielding pathway.

Table 2: Plausible Synthetic Route for this compound

StepTransformationStarting MaterialKey Reagents & ConditionsProduct
1Imidazole Ring FormationIsobutyraldehyde, Glyoxal, AmmoniaCondensation reaction, potentially with a catalyst to improve regioselectivity and yield.4-isopropyl-1H-imidazole
2C5-Hydroxymethylation4-isopropyl-1H-imidazoleFormaldehyde (HCHO), heating. Conditions analogous to the synthesis of 4-methyl-5-hydroxymethyl-imidazole. google.comThis compound

This proposed two-step sequence, leveraging foundational ring-forming principles followed by a regioselective C-H functionalization, represents a viable and efficient strategy for the targeted synthesis of this compound.

Reduction Strategies for Hydroxymethyl Group Formation

The conversion of a carbonyl or carboxyl group at the 5-position of the 4-isopropyl-1H-imidazole ring into a hydroxymethyl group is a critical step in the synthesis of this compound. This transformation is accomplished through reduction reactions, where the choice of reducing agent is paramount and depends on the nature of the starting functional group (e.g., aldehyde, ester, or carboxylic acid).

Commonly employed reducing agents for this purpose include complex metal hydrides such as Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄). LiAlH₄ is a potent reducing agent capable of reducing esters and carboxylic acids to primary alcohols. For instance, the synthesis of related substituted (imidazol-2-yl)methanol compounds has been successfully achieved by reducing the corresponding formyl (aldehyde) derivative with LiAlH₄ in a solvent like dry tetrahydrofuran (B95107) (THF). nih.gov Similarly, ester derivatives of imidazole, such as isopropyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate, can be reduced to the corresponding alcohol using agents like LiAlH₄ or NaBH₄.

The general strategy involves the reduction of precursors like 4-isopropyl-1H-imidazole-5-carbaldehyde or an ester derivative, such as ethyl 4-isopropyl-1H-imidazole-5-carboxylate. The aldehyde precursor is often prepared through formylation of the corresponding 4-isopropyl-1H-imidazole.

Below is a table summarizing common reduction strategies for forming the hydroxymethyl group on an imidazole ring.

Starting Material PrecursorFunctional GroupReducing AgentTypical SolventProduct
4-isopropyl-1H-imidazole-5-carbaldehydeAldehydeSodium Borohydride (NaBH₄)Methanol/EthanolThis compound
Ethyl 4-isopropyl-1H-imidazole-5-carboxylateEsterLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF) / Diethyl etherThis compound
4-isopropyl-1H-imidazole-5-carboxylic acidCarboxylic AcidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)This compound

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time. For the synthesis of substituted imidazoles, various catalysts have been explored to enhance reaction efficiency. For example, in multi-component reactions for imidazole synthesis, catalysts like silver nanoparticles (AgNPs) and graphene oxide-titanium dioxide (GO-TiO₂) nanocomposites have demonstrated high efficiency. researchgate.net

The selection of the reducing agent and solvent system is critical for the final reduction step. While LiAlH₄ is highly effective, its reactivity requires anhydrous conditions and careful handling. NaBH₄ is a milder and safer alternative, particularly effective for the reduction of aldehydes. The choice between them can influence selectivity, especially if other reducible functional groups are present in the molecule.

Optimization may involve screening various solvents to find one that provides good solubility for the substrate and reagent while facilitating the reaction. Temperature control is also vital; reduction reactions with powerful hydrides like LiAlH₄ are often initiated at low temperatures (e.g., in an ice bath) and then allowed to warm to room temperature to control the reaction rate and minimize side reactions. nih.gov The duration of the reaction is another parameter that is optimized to ensure complete conversion of the starting material without promoting product degradation.

Advanced and Sustainable Synthetic Techniques

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. These techniques aim to reduce reaction times, improve energy efficiency, and minimize the use of hazardous substances.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. researchgate.netasianpubs.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction time, from hours to minutes, and improved product yields. nanobioletters.comorientjchem.orgnih.gov For the synthesis of imidazole derivatives, microwave-assisted protocols have been successfully employed. nih.gov The high energy of microwaves can accelerate reaction rates, providing a time-efficient method for synthesis. nih.gov The optimization of microwave-assisted synthesis often involves adjusting the power (in watts) and irradiation time to achieve the highest possible yield in the shortest time. orientjchem.org For example, studies on the synthesis of various polysubstituted imidazoles have identified optimal conditions, such as a power of 400 W and reaction times ranging from 4 to 9 minutes. nih.gov

TechniqueKey AdvantagesTypical Reaction TimeYield
Conventional HeatingStandard, well-establishedHours to daysVariable
Microwave IrradiationRapid heating, shorter reaction times, higher yields, eco-friendly asianpubs.orgorientjchem.orgMinutes nanobioletters.comnih.govOften excellent asianpubs.org

Sonochemistry, which utilizes ultrasonic irradiation to drive chemical reactions, represents another advanced synthetic technique. researchgate.netnih.govnih.gov Ultrasound-assisted methods are considered a green chemistry approach as they can enhance reaction rates, improve yields, and often allow for milder reaction conditions compared to traditional methods. researchgate.netnih.govnih.govdntb.gov.ua The application of ultrasound in the synthesis of imidazole derivatives has been shown to offer several benefits, including operational simplicity and increased production efficiency. nih.gov The physical phenomenon behind sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with high temperature and pressure, accelerating the chemical reaction.

Green chemistry principles are increasingly being integrated into the synthesis of imidazole derivatives to create more sustainable and environmentally benign processes. researchgate.net Key aspects of green chemistry include the use of non-toxic, biodegradable catalysts, employment of greener solvents like water or ethanol, and the development of solvent-free reaction conditions. wjbphs.comresearchgate.netnih.gov

For instance, the use of natural catalysts, such as lemon juice, has been reported for the effective synthesis of triaryl-1H-imidazole derivatives, highlighting a move towards biocompatible and low-cost catalytic systems. researchgate.net Water has also been explored as an eco-friendly solvent for certain imidazole syntheses, aligning with green chemistry goals by replacing hazardous organic solvents. nih.gov The combination of microwave or ultrasonic assistance with green solvents or catalysts further enhances the environmental credentials of the synthetic protocol. nih.govwjbphs.com These approaches not only reduce the environmental impact but can also lead to simpler work-up procedures and higher atom economy.

Chemical Reactivity and Reaction Mechanisms of 4 Isopropyl 1h Imidazol 5 Yl Methanol

Fundamental Reaction Pathways of Imidazole (B134444) Core Functionalization

The imidazole ring is a versatile scaffold in organic chemistry, susceptible to a variety of functionalization reactions. beilstein-journals.orgnih.gov Its electron-rich nature facilitates electrophilic substitution, while the presence of C-H bonds allows for modern transition-metal-catalyzed C-H functionalization. nih.gov Furthermore, the nitrogen atoms can act as nucleophiles or be part of cycloaddition reactions.

Key reaction pathways for the imidazole core include:

Electrophilic Aromatic Substitution: The imidazole ring is generally reactive towards electrophiles, although the conditions need to be carefully controlled to avoid reaction at the nitrogen atoms. Halogenation, nitration, and sulfonation can occur at the C2, C4, or C5 positions, depending on the directing effects of existing substituents and the reaction conditions.

Nucleophilic Substitution: While less common for the imidazole ring itself, nucleophilic substitution can be a key pathway for derivatization, particularly when the ring is activated by electron-withdrawing groups or in the form of an imidazole N-oxide. beilstein-journals.org For instance, a C–H/C–Li coupling reaction between 2H-imidazole 1-oxides and pentafluorophenyllithium proceeds through a nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position. beilstein-journals.org

C-H Functionalization/Arylation: Modern synthetic methods increasingly rely on transition-metal-catalyzed direct C-H functionalization. nih.govnih.gov This allows for the introduction of aryl, alkyl, or other groups at specific positions on the imidazole ring without pre-functionalization. Palladium and copper catalysts are commonly employed for these transformations. nih.govacs.org For example, a general approach for the synthesis of complex aryl imidazoles allows for the regioselective and sequential arylation of all three C–H bonds of the imidazole core. nih.gov

Deprotonation and Metalation: The N-H proton of the imidazole ring is acidic and can be readily removed by a base. The resulting imidazolate anion is a potent nucleophile. Additionally, the C2-H is the most acidic carbon-proton bond and can be selectively deprotonated with a strong base (e.g., n-butyllithium), allowing for subsequent reaction with electrophiles at this position.

Reaction Mechanisms Governing the Formation of the Imidazole Ring and Substituent Introduction

The synthesis of substituted imidazoles like (4-isopropyl-1H-imidazol-5-yl)methanol can be achieved through various multi-component condensation reactions or cycloaddition pathways. rsc.org The specific substitution pattern is determined by the choice of starting materials and the reaction mechanism.

One of the most common methods for forming the imidazole ring is the Radziszewski reaction and its variations, which typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). For the target molecule, a plausible synthetic route would involve isobutyraldehyde (B47883) (to introduce the isopropyl group at C4) and a protected form of glyoxal (B1671930), along with a source of ammonia.

Alternative modern synthetic strategies include:

[3+2] Cycloaddition Protocols: These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered imidazole ring. For example, the reaction of N-iminylsulphilimine with ynamides can afford 4-amino substituted imidazoles. rsc.org Another approach involves the BF3·Et2O promoted reaction of triazoles with nitriles. rsc.org

Van Leusen Reaction: This method allows for the synthesis of 1,4,5-trisubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine. This pathway could be adapted to produce the desired substitution pattern. acs.org

Nickel-Catalyzed Cyclization: A protocol for the cyclization of amido-nitriles can form 2,4-disubstituted NH-imidazoles. rsc.org The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by tautomerization and dehydrative cyclization. rsc.org

The introduction of the methanol (B129727) group at C5 often occurs via a precursor, such as a formyl or carboxylate group, which is then reduced in a later step. chemicalbook.com For instance, a 4-isopropyl-1H-imidazole-5-carbaldehyde intermediate could be synthesized and subsequently reduced to afford this compound.

Specific Transformations Involving the Isopropyl and Methanol Moieties

The isopropyl and methanol groups attached to the imidazole core have their own characteristic reactivities, which can be exploited for further derivatization.

Reactions of the Methanol Moiety: The primary alcohol of the methanol group is a key site for functionalization.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (4-isopropyl-1H-imidazole-5-carbaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or under Swern or Dess-Martin periodinane conditions. Further oxidation with stronger agents can yield the corresponding carboxylic acid.

Esterification and Etherification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. It can also be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.

Conversion to Halide: The hydroxyl group can be substituted by a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), producing a 5-(halomethyl)-4-isopropyl-1H-imidazole. chemicalbook.com This halomethyl derivative is a valuable intermediate for introducing other functional groups via nucleophilic substitution.

Reactions of the Isopropyl Moiety: The isopropyl group is a saturated alkyl substituent and is generally less reactive than the other functional groups in the molecule.

Benzylic-type Reactivity: While not a true benzylic position, the C-H bond of the isopropyl group alpha to the imidazole ring may exhibit slightly enhanced reactivity towards radical halogenation under specific conditions (e.g., using N-bromosuccinimide with a radical initiator).

Steric Influence: The bulky nature of the isopropyl group can sterically hinder reactions at the adjacent C4 and N3 positions of the imidazole ring, potentially influencing the regioselectivity of functionalization reactions on the core.

A summary of potential transformations is presented in the table below.

MoietyReaction TypeReagentsProduct Type
Methanol (-CH₂OH)Oxidation (to Aldehyde)MnO₂, PCC, DMP-CHO
Methanol (-CH₂OH)Oxidation (to Carboxylic Acid)KMnO₄, Jones Reagent-COOH
Methanol (-CH₂OH)EsterificationR-COOH, Acid Catalyst-CH₂OC(O)R
Methanol (-CH₂OH)Conversion to HalideSOCl₂, PBr₃-CH₂X (X=Cl, Br)
Isopropyl (-CH(CH₃)₂)Free Radical HalogenationNBS, AIBN-C(Br)(CH₃)₂

N-Alkylation and other Nitrogen-Center Functionalizations of the Imidazole Ring

The nitrogen atoms of the imidazole ring are key centers of reactivity. The pyrrole-like nitrogen (N1) bears an acidic proton and, upon deprotonation, becomes a strong nucleophile. The pyridine-like nitrogen (N3) has a lone pair of electrons and is basic and nucleophilic. Due to tautomerism in N-unsubstituted imidazoles, the N1 and N3 positions are equivalent. However, once a substituent is present at C4 or C5, they become distinct, leading to potential regioselectivity issues in N-functionalization reactions.

N-Alkylation: N-alkylation is a common transformation for imidazoles, often carried out by reacting the imidazole with an alkyl halide in the presence of a base. nih.govciac.jl.cn The choice of base and solvent can influence the reaction's efficiency. Phase-transfer catalysis (PTC) is also an effective methodology for promoting N-alkylation between water-soluble reagents and organic substrates. tandfonline.com

For this compound, alkylation will produce a mixture of two regioisomers:

1-Alkyl-4-isopropyl-5-(hydroxymethyl)-1H-imidazole

1-Alkyl-5-isopropyl-4-(hydroxymethyl)-1H-imidazole (which is the same as 3-Alkyl-4-isopropyl-5-(hydroxymethyl)-1H-imidazole)

The ratio of these products is influenced by the steric bulk of the incoming alkyl group and the C4/C5 substituents, as well as the reaction conditions. The use of protecting groups can enable regioselective N-alkylation. nih.gov For example, a bulky protecting group like the SEM (2-(trimethylsilyl)ethoxymethyl) group can direct alkylation to a specific nitrogen, after which the protecting group can be removed. nih.gov

MethodAlkylating AgentConditionsKey FeatureReference
Direct AlkylationAlkyl Halides (R-X)Base (e.g., K₂CO₃, NaH) in solvent (e.g., DMF, Acetonitrile)Often yields a mixture of regioisomers. nih.gov
Phase-Transfer Catalysis (PTC)Alkyl Halides (R-X)Aqueous base (e.g., NaOH), organic solvent, and PTC catalystEfficient for reactions between different phases. tandfonline.com
Reductive AminationAldehydes/KetonesReducing agent (e.g., NaBH₃CN)Alternative to using alkyl halides.N/A
Michael Additionα,β-Unsaturated CarbonylsBase catalyst (e.g., DABCO)Forms a C-N bond via conjugate addition. beilstein-journals.org
Regioselective (Protected)Alkyl Halides (R-X)Use of N-protecting group (e.g., SEM) to direct alkylationAllows for the synthesis of a single regioisomer. nih.gov

Other N-Functionalizations: Besides alkylation, the nitrogen atoms can undergo other reactions, including:

N-Arylation: Using methods like the Buchwald-Hartwig or Ullmann coupling reactions.

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylimidazoles.

Protection: Introduction of protecting groups like Boc, Trityl, or SEM to temporarily block reactivity at the nitrogen.

Catalytic Processes in the Derivatization of this compound

Catalysis plays a crucial role in the modern synthesis and derivatization of imidazoles, offering efficient, selective, and often more environmentally benign routes compared to classical methods. nih.gov Both transition metal catalysis and organocatalysis are widely employed.

Transition-Metal Catalysis:

Palladium (Pd) Catalysis: Palladium catalysts are extensively used for C-H functionalization and cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on the imidazole core. nih.govacs.org For instance, Pd-catalyzed isocyanide insertion can achieve C-H functionalization at the C2 and C4 positions. acs.org Palladium can also catalyze decarboxylative cyclization reactions to build the imidazole ring itself. acs.org

Copper (Cu) Catalysis: Copper catalysts are valuable for C-N and C-C bond formation. Copper-mediated oxidative C-H functionalization provides a concise route for synthesizing highly substituted imidazoles from readily available starting materials like benzylamines and β-enamino esters. nih.gov Copper catalysis is also used in Ullmann-type reactions for N-arylation.

Iron (Fe) Catalysis: Iron catalysts, being cheaper and more environmentally friendly, are gaining traction. They can be used to promote [3+2] addition protocols for imidazole synthesis and in condensation reactions to form trisubstituted imidazoles. rsc.org Magnetic iron-based nanocatalysts have been developed that can be easily recovered and reused. rsc.org

Rhodium (Rh) Catalysis: Rhodium catalysts can be used in cycloaddition reactions, for example, by reacting 1-sulfonyl-1,2,3-triazoles with oxadiazoles to form substituted imidazoles. rsc.org

Organocatalysis: Non-metal catalysts are also effective for imidazole synthesis. Thiazolium salts can catalyze the addition of an aldehyde to an acyl imine, which then cyclizes to form the imidazole ring. semanticscholar.org L-proline derived magnetic core nanoparticles have been used as recyclable organocatalysts for the synthesis of tri- and tetra-substituted imidazoles. rsc.org

These catalytic methods provide powerful tools for selectively modifying the C-H bonds of the imidazole core in this compound or for constructing the substituted ring system in a controlled manner.

Structural Elucidation and Conformational Analysis of 4 Isopropyl 1h Imidazol 5 Yl Methanol and Its Derivatives

Single Crystal X-ray Crystallographic Analysis

Single crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides detailed insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing. While specific crystallographic data for (4-isopropyl-1H-imidazol-5-yl)methanol is not publicly available, analysis of closely related structures, such as the parent compound (1H-imidazol-4-yl)methanol and other derivatives, provides a robust framework for understanding its likely solid-state characteristics.

The conformation of imidazole (B134444) derivatives in the solid state is governed by the interplay of steric and electronic effects of its substituents. For the parent compound, (1H-imidazol-4-yl)methanol, X-ray diffraction analysis reveals a monoclinic crystal system. nih.gov The packing of molecules within the crystal lattice is primarily directed by a network of hydrogen bonds, resulting in a highly ordered three-dimensional structure. nih.gov

In more complex derivatives, such as 1H-imidazole-1-methanol, the asymmetric unit of the crystal cell can contain multiple unique molecules (Z' = 3), which, despite identical chemical connectivity, adopt slightly different conformations. nih.gov These distinct conformers are distinguished by the torsion angle of the methanol (B129727) substituent relative to the imidazole ring. nih.gov This conformational flexibility is essential for achieving an efficient packing arrangement, often leading to the formation of supramolecular assemblies. nih.gov For instance, in the case of 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole and phenyl rings are significantly twisted relative to each other, with a dihedral angle of 80.7 (1)°, a conformation driven by the steric bulk of the diisopropylphenyl group. nih.gov

Table 1: Crystallographic Data for (1H-imidazol-4-yl)methanol

Parameter Value
Chemical Formula C₄H₆N₂O
Molecular Weight 98.11
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.9180 (9)
b (Å) 7.1980 (5)
c (Å) 11.6509 (12)
β (°) 125.249 (1)
Volume (ų) 953.20 (13)
Z 8

Source: Acta Crystallographica Section E nih.gov

Hydrogen bonding is a dominant intermolecular force in the crystal structures of imidazole-methanol derivatives. The presence of both a hydroxyl group (-OH) as a hydrogen bond donor and acceptor, and the nitrogen atoms of the imidazole ring (one protonated N-H donor and one imine-type acceptor), facilitates the formation of extensive hydrogen-bonding networks.

In the crystal structure of (1H-imidazol-4-yl)methanol, two primary hydrogen-bonding interactions are observed. The first occurs between the unprotonated imidazole nitrogen atom of one molecule and the hydroxyl hydrogen atom of an adjacent molecule. nih.gov The second involves the hydroxyl oxygen atom of one molecule and the imidazole N-H group of a neighboring molecule. nih.gov These interactions create a two-dimensional network, with additional C-H···O interactions providing further stability. nih.gov The measured hydrogen bond distances are 1.985 (8) Å for the N···H-O interaction and 1.921 (1) Å for the O···H-N interaction. nih.gov

Similarly, in 1H-imidazole-1-methanol, molecules are connected via O-H···N hydrogen bonds in a head-to-tail arrangement, forming distinct three-membered macrocycles. nih.govresearchgate.net In the derivative 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid, both an intramolecular O-H···N hydrogen bond and an intermolecular N-H···O hydrogen bond are present, the latter of which links molecules into chains. researchgate.net

The imidazole ring itself is an aromatic heterocycle and is generally observed to be planar. iucr.orgmdpi.com In the crystal structure of imidazole, the five-membered ring is planar, with bond lengths indicating significant double-bond character throughout the ring. iucr.org Deviations from planarity in derivatives are typically minor but can be induced by steric strain from bulky substituents.

For instance, in 1-(2,6-diisopropylphenyl)-1H-imidazole, the imidazole ring remains planar. nih.gov Likewise, in 4,5-dinitro-1H-imidazole, the molecule is essentially planar with the exception of the oxygen atoms of the nitro groups. researchgate.net In a derivative of imazapic, which contains both pyridine and isopropyl-substituted imidazole rings, the two rings are nearly coplanar, with a small dihedral angle of 3.08 (5)°. researchgate.net The orientation of substituents, such as the isopropyl and methanol groups, relative to the plane of the imidazole ring is a critical conformational feature determined by minimizing steric hindrance and optimizing intermolecular interactions, as seen in the varied torsion angles of 1H-imidazole-1-methanol conformers. nih.gov

Spectroscopic Characterization Techniques in Structural Confirmation

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for providing information about their electronic and atomic environments. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used.

For the derivative (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, detailed spectroscopic data has been reported. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, the key signals include a singlet at 6.57 ppm for the imidazole ring proton, a singlet at 4.69 ppm for the two protons of the methanol group (-CH₂OH), and a septet at 4.55 ppm for the methine proton of the isopropyl group. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments in the molecule. Key signals for the same derivative include peaks at 151.0, 145.3, and 109.1 ppm, corresponding to the carbon atoms of the imidazole ring, and a signal at 56.7 ppm for the methanol carbon. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula. For (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, the calculated m/z for the protonated molecule [C₁₇H₂₇N₂O]⁺ is 275.2118, which closely matches the experimentally found value of 275.2142, confirming its composition. nih.gov

Table 2: NMR Spectroscopic Data for (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol in CDCl₃

Type Chemical Shift (δ, ppm) Assignment
¹H NMR 6.57 (s, 1H) Imidazole C-H
4.69 (s, 2H) -CH₂OH
4.55 (spt, 1H) Isopropyl -CH
1.42 (d, 6H) Isopropyl -CH₃
¹³C NMR 151.0, 145.3, 109.1 Imidazole Ring Carbons
56.7 -CH₂OH
47.2 Isopropyl -CH
23.7 Isopropyl -CH₃

Source: Molecules nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. eurjchem.com By mapping properties onto this unique molecular surface, one can gain a deeper understanding of the crystal packing. The analysis generates 2D "fingerprint plots" that summarize the different types of intermolecular contacts and their relative contributions.

dnorm Surface: The normalized contact distance (dnorm) surface highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. eurjchem.com

Fingerprint Plots: These plots quantify the contribution of different interaction types. For many organic molecules, including imidazole derivatives, H···H interactions often account for the largest percentage of the Hirshfeld surface area, reflecting the prevalence of van der Waals forces. sciensage.infotandfonline.com Specific interactions, like the O···H and N···H hydrogen bonds, appear as distinct "spikes" on the plot, allowing for their clear identification and quantification. eurjchem.com

In studies of various imidazole derivatives, H···H interactions were found to be the major contributor to the molecular surface. sciensage.info The analysis of other derivatives also reveals significant contributions from C···H and N···H interactions, which are crucial for the stability of the crystal structure. tandfonline.com This technique provides a detailed picture of the forces holding the molecules together in the solid state.

Theoretical and Computational Studies on 4 Isopropyl 1h Imidazol 5 Yl Methanol

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

While the outlined theoretical and computational methods are standard approaches for characterizing chemical compounds, the specific data and detailed findings for (4-isopropyl-1H-imidazol-5-yl)methanol are not present in the reviewed literature. Consequently, the generation of an article with the requested scientifically accurate content and data is not feasible at this time.

Intermolecular Interaction Analysis

Topological Studies (e.g., ELF, LOL, ALIE, RDG)

No studies detailing the topological analysis of the electron density of this compound are currently available in the public domain. Such studies would be instrumental in understanding the nature of chemical bonding and non-covalent interactions within the molecule.

Energy Framework Analysis of Crystal Structures

Information regarding the crystal structure of this compound is not available. Consequently, an energy framework analysis, which would elucidate the packing of molecules in the solid state and the dominant intermolecular forces, could not be performed.

Molecular Modeling and Docking Studies for Molecular Recognition

There are no specific molecular modeling or docking studies that have been published for this compound. These studies would be crucial in predicting its binding affinity and interaction with biological targets, thereby providing insights into its potential pharmacological applications.

Derivatization Strategies and Structure Activity Relationship Sar Studies for 4 Isopropyl 1h Imidazol 5 Yl Methanol Analogues

Design Principles for Modifying the Isopropyl and Methanol (B129727) Substituents

The isopropyl and methanol groups of (4-isopropyl-1H-imidazol-5-yl)methanol are key features that can be modified to modulate the compound's biological activity. Design principles for these modifications often revolve around concepts of steric bulk, lipophilicity, and the introduction or alteration of hydrogen bonding capabilities.

Modifying the Isopropyl Group:

The isopropyl group at the C-4 position of the imidazole (B134444) ring plays a significant role in the molecule's interaction with its biological target, likely by fitting into a hydrophobic pocket. Modifications to this group can explore the spatial and lipophilic requirements of this binding site.

Bioisosteric Replacement: A common strategy is the bioisosteric replacement of the isopropyl group with other alkyl or cyclic moieties to fine-tune the compound's properties. For instance, replacing the isopropyl group with a cyclopropyl (B3062369) group can lead to a reduction in lipophilicity while maintaining a similar steric profile. beilstein-journals.org This modification can also enhance metabolic stability. beilstein-journals.org

Fluorination: The introduction of fluorine atoms to the isopropyl group can modulate its lipophilicity and electronic properties. While monofluorination generally decreases lipophilicity, the extent of this effect depends on the position of the fluorine atom. beilstein-journals.org For example, β-fluorination may have a more pronounced effect on reducing lipophilicity compared to γ-fluorination in some contexts. beilstein-journals.org Conversely, di- and trifluorination can increase lipophilicity compared to the non-fluorinated parent compound. beilstein-journals.org

Homologation and Branching: Extending the alkyl chain (e.g., to n-butyl or isobutyl) or increasing branching (e.g., to tert-butyl) can probe the size and shape of the hydrophobic pocket. The introduction of bulkier alkyl groups, such as tert-butyl or isopropyl, at the N-1 position of imidazole has been shown in some series to enhance antifungal activity. imp.kiev.ua

Modifying the Methanol Substituent:

The methanol group at the C-5 position is a critical hydrogen bond donor and can also serve as a point for further derivatization.

Hydroxymethylation: The presence of the hydroxymethyl group itself can be crucial for biological activity, as it can form key hydrogen bonds with the target protein. nih.gov In some drug discovery programs, the introduction of a hydroxymethyl group has been shown to be essential for potent biological activity, likely due to favorable interactions with the active site. nih.gov

Ether and Ester Formation: The hydroxyl group can be converted to ethers or esters to explore the impact of altering its hydrogen bonding capacity and increasing lipophilicity. This can also serve as a prodrug strategy.

Bioisosteric Replacement: The hydroxyl group can be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as an amine (to form an aminomethyl group) or a thiol (to form a mercaptomethyl group). The choice of bioisostere can influence the strength and directionality of the hydrogen bonds formed.

The following table summarizes some potential modifications to the isopropyl and methanol substituents and their predicted impact on the compound's properties.

Original Group Modification Rationale Predicted Impact on Properties
IsopropylCyclopropylBioisosteric replacementReduced lipophilicity, increased metabolic stability
IsopropylFluorination (mono-, di-, tri-)Modulate lipophilicity and electronicsVariable impact on lipophilicity depending on the degree and position of fluorination
IsopropylHomologation (e.g., n-butyl)Probe hydrophobic pocket sizeIncreased lipophilicity
MethanolEtherificationBlock hydrogen bond donation, increase lipophilicityIncreased lipophilicity, potential for altered binding
MethanolEsterificationProdrug strategy, increase lipophilicityIncreased lipophilicity, potential for controlled release
MethanolReplacement with AminomethylIntroduce a basic center, alter hydrogen bondingAltered hydrogen bonding and charge state

Impact of Substitutions at the N-1 Position on Molecular Features and Reactivity

Modulation of Physicochemical Properties: N-1 substitution can alter the lipophilicity, solubility, and metabolic stability of the parent compound. For example, the introduction of longer alkyl chains, such as octyl or dodecyl, at the N-1 position has been shown to improve the antibacterial activity of some imidazole derivatives, likely by increasing their ability to penetrate bacterial cell membranes. imp.kiev.ua

Steric Effects: The size and shape of the substituent at the N-1 position can influence the orientation of the imidazole ring within the binding site of a biological target. Bulky substituents may either enhance binding by filling a specific pocket or hinder it through steric clashes.

Electronic Effects: The electronic nature of the N-1 substituent can influence the pKa of the imidazole ring, affecting its charge state at physiological pH and its ability to participate in hydrogen bonding and other electrostatic interactions.

Introduction of Additional Interaction Points: N-1 substituents can be designed to introduce new points of interaction with the biological target, such as additional hydrogen bond donors or acceptors, or charged groups to form salt bridges.

The following table illustrates how different N-1 substituents can affect the properties of an imidazole core.

N-1 Substituent Potential Impact on Molecular Features Potential Impact on Reactivity/Binding
Small Alkyl (e.g., Methyl)Minimal steric hindrance, slight increase in lipophilicityMay improve metabolic stability without significantly altering binding
Bulky Alkyl (e.g., Isopropyl, tert-Butyl)Increased steric bulk and lipophilicityCan enhance binding by filling hydrophobic pockets, may improve selectivity
Long Alkyl Chain (e.g., Octyl)Significant increase in lipophilicityCan improve membrane permeability, potentially enhancing antibacterial activity
Aryl/HeteroarylIntroduction of aromatic systemCan introduce π-π stacking interactions with the target
Functionalized Alkyl (e.g., with -OH, -COOH)Introduction of polar groupsCan introduce new hydrogen bonding or electrostatic interactions

Advanced Approaches to Modifying the Imidazole Core of this compound

Beyond simple substitutions, more advanced strategies can be employed to modify the imidazole core itself. These approaches can involve altering the electronic properties of the ring or replacing it with a bioisostere to improve drug-like properties.

Regioselective Functionalization: Modern synthetic methods allow for the regioselective introduction of substituents at the C-2, C-4, and C-5 positions of the imidazole ring. nih.gov For this compound, the C-2 position is a prime target for modification. Introducing electron-withdrawing or electron-donating groups at this position can significantly alter the electronic distribution within the imidazole ring, thereby affecting its pKa and its ability to interact with biological targets.

Ring Fusion: The imidazole core can be fused with other aromatic or aliphatic rings to create bicyclic or polycyclic systems. This can lead to more rigid analogues with constrained conformations, which can provide a better fit for the biological target and potentially increase potency and selectivity.

Elucidating Structure-Activity Relationships through Systematic Modifications

The systematic modification of the this compound scaffold is crucial for elucidating the structure-activity relationships (SAR) that govern its biological effects. By observing how changes in the molecular structure affect biological activity, researchers can build a model of the key interactions between the compound and its target.

The biological activity of this compound analogues is directly correlated with their structural features and how these features interact with the biological target.

The Imidazole Core: The imidazole ring is a key pharmacophore, likely involved in crucial interactions such as hydrogen bonding and metal coordination. mdpi.com The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, making it a versatile interaction partner. nih.gov

The Isopropyl Group: As previously discussed, the isopropyl group likely interacts with a hydrophobic pocket in the target protein. SAR studies would involve varying the size and lipophilicity of this group to determine the optimal fit. A decrease in activity with either smaller or larger substituents would suggest a well-defined hydrophobic pocket.

The Methanol Group: The hydroxyl group of the methanol substituent is a potential hydrogen bond donor. The importance of this interaction can be probed by removing the hydroxyl group, converting it to an ether or ester, or replacing it with other functional groups. A significant loss of activity upon modification would indicate a critical hydrogen bonding interaction.

A hypothetical SAR study might yield the following qualitative trends, which would need to be confirmed by experimental data:

Structural Modification Observed Change in Activity Inferred Interaction with Target
Removal of Isopropyl GroupSignificant decreaseIsopropyl group is essential for hydrophobic binding
Replacement of Isopropyl with smaller alkylDecreaseSuboptimal filling of the hydrophobic pocket
Replacement of Isopropyl with larger alkylDecreaseSteric clash within the hydrophobic pocket
Removal of Methanol GroupSignificant decreaseHydroxymethyl group is critical for hydrogen bonding
Etherification of Methanol GroupSignificant decreaseHydrogen bond donation from the hydroxyl is crucial
Introduction of a bulky N-1 substituentVariableThe N-1 position can tolerate certain substituents that may access additional binding pockets

The binding of this compound analogues to their biological targets is driven by a combination of non-covalent interactions. nih.gov Hydrogen bonding is often a key determinant of binding affinity and selectivity.

Hydrogen Bonding: The imidazole ring itself can participate in multiple hydrogen bonds. The N-H proton can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. nih.gov The hydroxyl group of the methanol substituent is also a prime hydrogen bond donor. nih.gov The strength and geometry of these hydrogen bonds are critical for molecular recognition. The interplay of multiple hydrogen bonds can lead to a cooperative effect, significantly enhancing binding affinity. nih.gov

Hydrophobic Interactions: The isopropyl group is a key contributor to hydrophobic interactions, which are driven by the displacement of water molecules from the binding site. The strength of these interactions is dependent on the surface area and shape complementarity between the isopropyl group and the hydrophobic pocket of the target.

π-π Stacking: If the N-1 substituent is an aromatic ring, or if the imidazole ring itself is positioned near an aromatic residue in the binding site, π-π stacking interactions can occur, further stabilizing the ligand-target complex. mdpi.com

Cation-π Interactions: If the imidazole ring is protonated, it can engage in cation-π interactions with aromatic residues in the binding site. mdpi.com

The following table summarizes the potential non-covalent interactions for different parts of the this compound scaffold.

Molecular Moiety Potential Non-Covalent Interactions
Imidazole N-HHydrogen bond donor
Imidazole sp2-NHydrogen bond acceptor, metal coordination
Imidazole Ringπ-π stacking, cation-π interactions (if protonated)
Isopropyl GroupHydrophobic interactions, Van der Waals forces
Methanol -OH GroupHydrogen bond donor, hydrogen bond acceptor

Biological Activity and Molecular Interactions of 4 Isopropyl 1h Imidazol 5 Yl Methanol Derivatives

Investigation of Enzyme Inhibition Mechanisms

Derivatives based on the imidazole (B134444) core are widely recognized for their potent enzyme-inhibiting activities, targeting various enzyme families through diverse mechanisms. researchgate.netjopir.in Their ability to engage in multiple non-covalent interactions within enzyme active sites makes them effective inhibitors. nih.gov

One of the most significant targets for imidazole-based inhibitors is the p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways. nih.govnih.gov Pyridinylimidazole compounds, such as the widely studied SB203580, function as ATP-competitive inhibitors. nih.gov X-ray crystallography has revealed that these inhibitors bind to the ATP pocket of the p38α isoform, providing a molecular basis for their selectivity and potency. nih.gov Modifications to the core structure, such as replacing a metabolically labile sulfur atom with a methylene (B1212753) group in certain 2-alkylsulfanylimidazole derivatives, have led to analogs with improved metabolic stability while retaining low nanomolar inhibitory activity against the p38α MAP kinase. nih.gov

Imidazole derivatives also effectively inhibit other enzyme classes. For instance, certain 2,3,4,5-Tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines are potent inhibitors of farnesyltransferase (FT), with IC50 values in the nanomolar range. nih.gov Structure-activity relationship (SAR) studies indicate that hydrophobic substituents and hydrogen bond acceptors are crucial for high-affinity binding. nih.gov Furthermore, imidazole compounds have been developed as inhibitors of cytochrome P450 enzymes, such as aromatase (CYP19A1), which is involved in steroid biosynthesis. nih.govresearchgate.net Some N-alkylethyl imidazole derivatives show high potency and selectivity for aromatase over other P450 enzymes. nih.gov The table below summarizes the inhibitory activities of selected imidazole derivatives against various enzymes.

Compound ClassTarget EnzymeKey FindingsIC50/Ki Values
Pyridinylimidazolesp38α MAP KinaseATP-competitive inhibition; improved metabolic stability with structural modification. nih.govnih.govLow double-digit nanomolar range for potent analogs. nih.gov
TetrahydrobenzodiazepinesFarnesyltransferase (FT)Potent inhibition dependent on hydrophobic and hydrogen-bonding groups. nih.govFT IC50 = 24 nM for a lead compound. nih.gov
N-alkylethyl ImidazolesAromatase (CYP19A1)Selective and potent inhibition compared to standard drugs. nih.govIC50 = 0.16 µM, Ki = 0.09 µM for the most potent derivative. nih.gov
Substituted ImidazolesCarbonic Anhydrase I/IIInhibition of human carbonic anhydrase isoenzymes. acs.orgData varies by specific derivative.
Phenyl-imidazolesCyclooxygenase (COX-1/COX-2)Some derivatives show strong inhibitory activity against PGE2 production. researchgate.netIC50 = 3.3 nM ± 2.93 for a lead compound against PGE2. researchgate.net

Receptor Binding and Modulation Studies

The electron-rich imidazole ring system is a key pharmacophore for interacting with various biological receptors. nih.govnih.gov Derivatives have been synthesized and studied as modulators for receptors involved in neurotransmission and other physiological processes.

Significant research has focused on the serotonergic system, a crucial therapeutic target for psychiatric disorders like depression. nih.govnih.gov Imidazole-bearing compounds have emerged as effective serotonin (B10506) receptor modulators. nih.govresearchgate.net For example, a series of fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles were developed as selective 5-HT7 receptor agonists, with one lead compound exhibiting a high affinity (Ki = 4 nM). nih.gov The unique structural characteristics of the imidazole moiety facilitate binding to diverse therapeutic targets. nih.gov

In addition to serotonin receptors, imidazole derivatives have been developed as ligands for GABA-A receptors. nih.gov Novel imidazodiazepines have been synthesized and evaluated for their binding affinity, with some showing selectivity for specific subtypes like the α5-containing GABA-A receptors. nih.gov Furthermore, isochromeno[4,3-c]pyrazol-5(1H)-one derivatives, which can be considered constrained analogs of imidazole-containing structures, have been tested for their ability to displace [3H]flunitrazepam from benzodiazepine (B76468) binding sites on bovine brain membranes. nih.gov

Other receptor systems targeted by imidazole derivatives include cannabinoid receptors, with specific compounds designed as cannabinoid type 2 (CB2) receptor modulators. google.com Imidazo[4,5-b]pyridine derivatives have also been evaluated as antagonists for angiotensin II receptors (AT1 and AT2). nih.gov

Cellular and Subcellular Interaction Mechanisms

The enzymatic and receptor-level activities of (4-isopropyl-1H-imidazol-5-yl)methanol derivatives translate into profound effects at the cellular and subcellular levels, including the modulation of cell growth, induction of cell death, and disruption of microbial structures.

Modulation of Cell Proliferation Pathways

A significant body of research highlights the antiproliferative potential of imidazole derivatives against various human cancer cell lines. acs.orgrsc.orgmdpi.com These compounds often exert their effects by targeting key signaling pathways that regulate cell growth and survival.

One critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently overactivated in cancer. nih.gov Trisubstituted imidazole derivatives have been shown to induce apoptosis in breast cancer cells by negatively regulating this pathway. A lead compound, 2-chloro-3-(4,5-diphenyl-1H-imidazol-2-yl)pyridine (CIP), was found to downregulate the phosphorylation of Akt, PDK, and mTOR proteins. nih.gov This inhibition leads to decreased expression of downstream targets like cyclin D1 and survivin, which are crucial for cell cycle progression and survival. nih.gov

Similarly, in myeloid leukemia cell lines, novel imidazole derivatives have demonstrated significant anti-proliferative activity. researchgate.netnih.gov Their mechanism involves the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2. nih.gov Some compounds showed superior antiproliferative activity compared to standard therapies in melanoma cell lines, acting as potent CRAF inhibitors. nih.gov The table below presents the antiproliferative activity of selected imidazole derivatives.

Derivative ClassCell LinePathway/TargetAntiproliferative Activity (IC50)
Trisubstituted ImidazolesHuman Breast Cancer (MCF-7, MDA-MB-231)PI3K/Akt/mTOR nih.govData varies by specific derivative.
Pyrimidin-4-yl-1H-imidazolesHuman Melanoma (A375P)CRAF Kinase nih.govIC50 = 0.62 µM for lead compound 7a. nih.gov
Novel Imidazole DerivativesAcute Promyelocytic Leukemia (NB4)AXL-RTK, Wnt/β-catenin nih.govSignificant reduction in proliferation. nih.gov
Imidazole-Coumarin ConjugatesVarious Cancer Lines (HCT-15, HeLa)Tubulin Polymerization mdpi.comIC50 = 80–200 nM for lead compounds. mdpi.com

Induction of Programmed Cell Death (Apoptosis) Pathways

Beyond halting proliferation, many imidazole derivatives actively induce programmed cell death, or apoptosis, in cancer cells. rsc.orgnih.govresearchgate.net This is a key mechanism for their anticancer potential. The induction of apoptosis is often mediated through the intrinsic, or mitochondrial, pathway.

Studies have shown that treatment with certain 1-(4-substituted phenyl)-2-ethyl imidazole derivatives leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the activation of executioner caspases, such as caspase-3, and subsequent cleavage of substrates like poly(ADP-ribose) polymerase (PARP). nih.govnih.gov One study found that a lead imidazole compound increased the levels of pro-apoptotic markers p53, Bax, and caspase-3 by 9.85-fold, 4.95-fold, and 12.28-fold, respectively, in MCF-7 breast cancer cells. mdpi.com

The anti-proliferative effects observed in myeloid leukemia cells treated with imidazole derivatives were also directly linked to the induction of apoptosis, confirmed by DNA fragmentation assays. nih.gov This targeted activation of apoptotic pathways is a highly sought-after strategy in cancer therapy. nih.gov

Disruption of Microbial Cellular Structures

The imidazole scaffold is a cornerstone of many antimicrobial agents, particularly antifungals. researchgate.netnano-ntp.comijesrr.org These derivatives disrupt microbial cellular structures and functions through several mechanisms.

A primary mechanism for antifungal imidazoles is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047) in fungi. nano-ntp.com Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these compounds compromise the structural integrity and fluidity of the fungal membrane, leading to cell death. nano-ntp.com

Beyond ergosterol synthesis, imidazole derivatives can directly interfere with microbial cell membranes, causing increased permeability and leakage of essential cellular contents. nano-ntp.comnih.gov This membrane disruption is a key mechanism of action against both fungi and some bacteria, including Staphylococcus aureus and Escherichia coli. nano-ntp.commdpi.com Electron microscopy studies have visualized the morphological damage inflicted on bacterial cells by imidazole-based compounds. mdpi.com Other reported antibacterial mechanisms include interference with cell wall synthesis and DNA replication. nih.gov The versatility of these mechanisms allows imidazole derivatives to exhibit a broad spectrum of antimicrobial activity. ijesrr.org

Development as Biochemical Probes

The unique chemical properties of the imidazole ring and the potent, specific interactions of its derivatives with biological targets make them excellent candidates for development as biochemical probes. nih.govrsc.org These probes are valuable tools for visualizing and studying cellular processes.

A significant application is in the creation of fluorescent probes for imaging. researchgate.net By conjugating an imidazole scaffold with a fluorophore, scientists have developed sensors for various biological parameters. For instance, imidazole-fused benzothiadiazole derivatives have been synthesized to act as red-emissive fluorescent probes for monitoring lysosomal pH in living cells. nih.govresearchgate.net These probes exhibit a pH-dependent fluorescence intensity, allowing for the visualization of pH changes within this critical organelle. nih.gov

Other imidazole-based fluorescent probes have been designed for the selective detection of specific analytes, such as picric acid, a highly reactive nitroaromatic compound. rsc.org Furthermore, imidazole derivatives have been developed for the specific imaging of cancer cells both in vitro and in vivo. researchgate.net These probes can exploit the altered microenvironment of tumors or be targeted to specific cancer biomarkers. The ability to attach radioactive isotopes to imidazole molecules also allows them to be used in medical imaging techniques to visualize tumors. nih.gov

Biomimetic Applications as Ligand Precursors for Metal Complexes

Derivatives of this compound serve as highly effective precursors for ligands in the field of biomimetic chemistry. This branch of science focuses on creating synthetic molecules that replicate the structure and/or function of complex biological systems, particularly the active sites of metalloenzymes. mdpi.comrsc.org The imidazole moiety is a cornerstone of this approach, primarily because it is the functional group of the amino acid histidine, which is frequently found coordinating to metal ions in the active centers of a vast array of proteins and enzymes. mdpi.comias.ac.in

The structure of this compound is particularly well-suited for biomimetic applications. It provides two key points of coordination: a nitrogen atom from the imidazole ring and an oxygen atom from the adjacent methanol (B129727) group. This arrangement allows it to act as a bidentate ligand, chelating to a metal center. The design of ligands based on this scaffold allows for the systematic study of coordination chemistry and the replication of complex biological functions. researchgate.netresearchgate.net

A primary goal in this field is to model the local coordination environment of the metal ion within the protein. researchgate.net The imidazole ring mimics the histidine linkage, while the isopropyl group provides steric bulk. This steric hindrance is not an incidental feature; it is a crucial design element intended to replicate the crowded and conformationally restricted environment of an enzyme's active site. researchgate.netwikipedia.org This bulk can influence the coordination geometry of the metal complex, affect substrate access, and tune the reactivity of the metal center, thereby creating a more accurate functional model of the enzyme. researchgate.netacs.org For example, bulky substituents are known to prevent certain coordination modes, thereby directing the formation of specific, desired geometries. researchgate.net

Synthetic complexes derived from imidazole-containing ligands have been developed to model the active sites of numerous metalloenzymes. Notable examples include:

Zinc Enzymes: Many enzymes, such as carbonic anhydrase and carboxypeptidase, feature a zinc ion coordinated by multiple histidine residues. ias.ac.inacs.org Ligands derived from functionalized imidazoles are synthesized to replicate the tetrahedral or trigonal bipyramidal coordination geometries found in these enzymes. ias.ac.inrsc.org These models are instrumental in understanding catalytic mechanisms, such as hydrolysis. rsc.org

Iron and Copper Proteins: Imidazole-containing ligands are used to model the active sites of iron-containing proteins like hemoglobin and methane (B114726) monooxygenase, and copper-containing enzymes. mdpi.com The electronic and steric properties of the ligand can be adjusted to mimic the specific function, be it oxygen transport or substrate oxidation. nih.gov

The research into such biomimetic complexes involves synthesizing the ligand, reacting it with a chosen metal salt (e.g., of zinc, copper, cobalt, or iron), and then characterizing the resulting complex. researchgate.netfrontiersin.org These model systems provide invaluable insights into how metal ions function in biology, paving the way for the development of novel catalysts and therapeutic agents. rsc.org The ability to create functional mimics from relatively simple precursors like this compound highlights the power of rational design in coordination chemistry. mdpi.com

Table 1: Examples of Biomimetic Metal Complexes with Imidazole-Based Ligands


Metal IonLigand Type / FeaturesCoordination GeometryBiological System ModeledReference
Zn(II)Tripodal ligands with three histidine/imidazole donorsTetrahedralCarbonic Anhydrase rsc.org
Co(II)Tripod-like ligands with multiple imidazole donorsTetrahedralCobalt-containing proteins ias.ac.in
Fe(II)/Fe(III)Tridentate Schiff bases with imidazole moietiesOctahedral (1:2 Fe:Ligand)Phenoxazinone Synthase researchgate.net
Zn(II)Tetra(imidazole) ligand in a resorcinarene (B1253557) cavityDistorted Trigonal BipyramidalZinc Enzymes (general base catalysis) researchgate.net
Zn(II)Histidine as a bidentate bridging ligandTetrahedralStructural motifs in zinc-finger proteins[1, 6]

Q & A

Basic Research Questions

What are the established synthetic routes for (4-isopropyl-1H-imidazol-5-yl)methanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
Synthesis typically involves condensation of imidazole precursors with isopropyl-containing aldehydes or ketones, followed by hydroxylation. For example, chlorination of intermediates like [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol using SOCl₂ is a critical step . Optimization can employ factorial design (e.g., varying temperature, catalyst loading, and reaction time) to identify dominant factors. Statistical methods like Taguchi orthogonal arrays minimize experimental runs while maximizing data robustness . Key parameters include:

  • Catalyst type : Fe₃O4@FU nanoparticles enhance imidazole cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nitroimidazole intermediate stability .

What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • HPLC : Purity assessment using C18 columns with UV detection (λ = 210–260 nm) for imidazole derivatives .
  • NMR : ¹H/¹³C NMR distinguishes regioisomers (e.g., differentiating 4- and 5-substituted imidazoles via coupling patterns) .
  • FTIR : Confirms hydroxyl (-OH, ~3200–3500 cm⁻¹) and imidazole ring (C=N, ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for nitro-substituted intermediates .

How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

Methodological Answer:
Stability studies should include:

  • Thermal stability : Accelerated degradation tests (40–60°C) with HPLC monitoring to track decomposition products .
  • pH sensitivity : Buffered solutions (pH 3–9) analyzed via UV-Vis spectroscopy; imidazole derivatives often degrade in acidic conditions due to ring protonation .
  • Light sensitivity : UV irradiation experiments (254–365 nm) to assess photolytic degradation, with LC-MS identification of byproducts like oxidized imidazole rings .

Advanced Research Questions

What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions or cycloadditions?

Methodological Answer:
The hydroxyl group acts as a weak nucleophile, requiring activation (e.g., tosylation) for SN2 reactions. Computational studies (DFT) reveal steric hindrance from the isopropyl group reduces accessibility at C5, favoring C4 reactivity . For cycloadditions, nitroimidazole intermediates (e.g., 5-nitro derivatives) undergo [3+2] cycloadditions with alkynes under Cu catalysis, forming fused heterocycles . Kinetic isotope effects (KIE) and Hammett plots can quantify electronic/steric contributions .

How can computational modeling (e.g., QSPR, DFT) predict physicochemical properties or reaction pathways for this compound?

Methodological Answer:

  • QSPR models : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with solubility or logP values using neural networks trained on imidazole datasets .
  • DFT simulations : Optimize transition states for key reactions (e.g., hydroxylation barriers) using Gaussian or ORCA software. Basis sets like B3LYP/6-311+G(d,p) are suitable for imidazole systems .
  • Molecular docking : Predict binding affinities to biological targets (e.g., cytochrome P450 enzymes) via AutoDock Vina .

How can conflicting data on synthetic yields or byproduct profiles be resolved?

Methodological Answer:

  • Controlled replication : Standardize catalysts (e.g., Fe₃O4@FU NPs) and solvents to reduce batch variability .
  • Advanced analytics : Use LC-MS/MS to detect trace byproducts (e.g., dimerized imidazoles) missed by HPLC .
  • DoE re-evaluation : Apply response surface methodology (RSM) to identify nonlinear interactions between variables (e.g., temperature and catalyst loading) .

What strategies mitigate impurities arising from regioisomer formation during synthesis?

Methodological Answer:

  • Chromatographic separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate 4- and 5-substituted isomers .
  • Protecting groups : Temporarily block the C5 position with tert-butyldimethylsilyl (TBDMS) groups to direct functionalization to C4 .
  • Kinetic control : Lower reaction temperatures (−10°C) favor thermodynamically disfavored but kinetically accessible isomers .

What alternative green chemistry approaches can improve the sustainability of synthesizing this compound?

Methodological Answer:

  • Solvent-free mechanochemistry : Ball-milling imidazole precursors with K₂CO₃ reduces waste .
  • Biocatalysis : Lipase-mediated acetylation of the hydroxyl group avoids toxic reagents like SOCl₂ .
  • Microwave-assisted synthesis : Reduces reaction times by 50–70% compared to conventional heating, lowering energy consumption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.